molecular formula C17H18N2O4S B4572226 phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate

phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate

Cat. No.: B4572226
M. Wt: 346.4 g/mol
InChI Key: OGWQSAZGEFMODY-UHFFFAOYSA-N
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Description

Phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.09872823 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Drug Synthesis

Phenyl carbamates, such as Phenyl [3-(1-pyrrolidinylsulfonyl)phenyl]carbamate, are utilized in the synthesis of antitumor drugs. These compounds are critical intermediates in the development of small molecular inhibitors for cancer treatment. A study by Gan et al. (2021) highlighted the synthesis of a related compound, Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, demonstrating its importance in antitumor drug development (Gan et al., 2021).

Alzheimer's Disease Treatment

In the context of neurodegenerative diseases, phenyl carbamates have been investigated for their potential in treating Alzheimer's disease. Lin et al. (2005) conducted a study focusing on the inhibition mechanisms of butyrylcholinesterase by phenyl carbamates. Their research provided insights into the chemical characteristics that enhance the efficacy of these compounds as inhibitors, making them relevant for Alzheimer's disease treatment (Lin et al., 2005).

Herbicide Metabolism and Detection

Phenyl carbamates also play a role in agriculture, particularly as components of herbicides. Schettgen et al. (2001) explored the metabolism of Phenmedipham, a methyl-3-(3-methylphenylcarbamoyloxy)carbamate used in sugar beet and strawberry cultivation. Their research included the detection of metabolites in urine, highlighting the environmental and occupational exposure considerations of these compounds (Schettgen et al., 2001).

Fluorescence and Sensor Development

The development of fluorescent sensors and materials science applications often involves phenyl carbamates. For instance, Yang et al. (2013) designed a heteroatom-containing organic fluorophore involving carbamate structures. This compound demonstrated aggregation-induced emission and was used as a fluorescent pH sensor. Such applications are significant in chemical sensing and material sciences (Yang et al., 2013).

Prodrug Development

In pharmaceuticals, phenyl carbamates are investigated as prodrug forms to protect active drugs against first-pass metabolism. Hansen et al. (1992) assessed various phenyl carbamate esters derived from amino acids as potential prodrugs, revealing the structural stability and hydrolysis rates that make them suitable for this application (Hansen et al., 1992).

Food Safety and Pesticide Detection

In food safety, phenyl carbamates are monitored due to their use in pesticides. Della Pelle et al. (2018) developed an electrochemical screening assay for the detection of phenyl carbamates in grain samples, demonstrating the importance of monitoring these compounds in agricultural products (Della Pelle et al., 2018).

Properties

IUPAC Name

phenyl N-(3-pyrrolidin-1-ylsulfonylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(23-15-8-2-1-3-9-15)18-14-7-6-10-16(13-14)24(21,22)19-11-4-5-12-19/h1-3,6-10,13H,4-5,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWQSAZGEFMODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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